4-Bromo-N-thiomorpholinobenzenesulfonamide
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Overview
Description
4-Bromo-N-thiomorpholinobenzenesulfonamide is a chemical compound with the molecular formula C10H13BrN2O2S2 and a molecular weight of 337.26 g/mol It is characterized by the presence of a bromine atom attached to a benzene ring, which is further connected to a thiomorpholine ring through a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-thiomorpholinobenzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with thiomorpholine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The product is typically purified using large-scale crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-thiomorpholinobenzenesulfonamide undergoes various types of chemical reactions, including:
Nucleophilic substitution reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation reactions: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction reactions: The sulfonamide group can be reduced to form amines or thiols.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used. The reactions are usually performed in acidic or basic aqueous solutions.
Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are employed. The reactions are conducted in solvents like tetrahydrofuran or ethanol.
Major Products Formed
Nucleophilic substitution: Products include substituted sulfonamides, thiomorpholine derivatives, and various heterocyclic compounds.
Oxidation: Products include sulfonic acids, sulfonyl chlorides, and other oxidized derivatives.
Reduction: Products include primary amines, thiols, and other reduced derivatives.
Scientific Research Applications
4-Bromo-N-thiomorpholinobenzenesulfonamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology: It is employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Mechanism of Action
The mechanism of action of 4-Bromo-N-thiomorpholinobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The bromine atom can participate in halogen bonding, further stabilizing the interaction with the target molecule. These interactions can modulate various biochemical pathways, resulting in the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-N-methylbenzenesulfonamide: Similar structure but with a methyl group instead of a thiomorpholine ring.
4-Bromo-N-phenylbenzenesulfonamide: Similar structure but with a phenyl group instead of a thiomorpholine ring.
4-Bromo-N-ethylbenzenesulfonamide: Similar structure but with an ethyl group instead of a thiomorpholine ring.
Uniqueness
4-Bromo-N-thiomorpholinobenzenesulfonamide is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties. The thiomorpholine ring enhances the compound’s ability to form stable complexes with biological molecules, making it a valuable tool in biochemical and pharmacological research .
Properties
IUPAC Name |
4-bromo-N-thiomorpholin-4-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2S2/c11-9-1-3-10(4-2-9)17(14,15)12-13-5-7-16-8-6-13/h1-4,12H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNSYZYQIDDFSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1NS(=O)(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60695633 |
Source
|
Record name | 4-Bromo-N-(thiomorpholin-4-yl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60695633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
223555-81-5 |
Source
|
Record name | 4-Bromo-N-(thiomorpholin-4-yl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60695633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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